N2-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the nitrogen atom at the second position of the pyrimidine ring, and a methyl group at the sixth position. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine typically involves the reaction of 4-chloroaniline with 6-methyl-2,4-dichloropyrimidine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-chloroaniline displaces the chlorine atoms on the pyrimidine ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N2-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N2-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N2-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting enzymes or receptors involved in critical biochemical pathways. For example, it may inhibit the activity of certain kinases or other enzymes, leading to the disruption of cellular processes and exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N2,N4-diphenylpyrimidine-2,4-diamine: A similar compound with two phenyl groups attached to the nitrogen atoms.
N2-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine: A compound with a bromophenyl group instead of a chlorophenyl group.
N2-(4-fluorophenyl)-6-methylpyrimidine-2,4-diamine: A compound with a fluorophenyl group instead of a chlorophenyl group.
Uniqueness
N2-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine is unique due to the presence of the chlorophenyl group, which may impart specific biological activities and chemical properties. The chlorophenyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H11ClN4 |
---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
2-N-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H11ClN4/c1-7-6-10(13)16-11(14-7)15-9-4-2-8(12)3-5-9/h2-6H,1H3,(H3,13,14,15,16) |
InChI Key |
VDSDDDOYBFMUNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.